molecular formula C12H20ClN5 B6172396 N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride CAS No. 51388-18-2

N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride

Cat. No. B6172396
CAS RN: 51388-18-2
M. Wt: 269.8
InChI Key:
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Description

N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride (N4BP-CMH) is a synthetic compound that has been used in a wide variety of scientific research applications. It is a derivative of the popular carbamate amide family of compounds, which have been used for decades in the fields of medicinal chemistry, organic synthesis, and biochemistry. N4BP-CMH has been found to be a useful reagent in the synthesis of various compounds, and has also been studied for its biochemical and physiological effects in laboratory experiments.

Scientific Research Applications

N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, it has been used as a reagent in the synthesis of compounds with potential therapeutic applications. In organic synthesis, it has been used as a reagent for the preparation of various compounds, such as polycyclic aromatic hydrocarbons. In biochemistry, it has been used to study the biochemical and physiological effects of various compounds, as well as to study the mechanism of action of certain drugs.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as proteases and kinases, which are involved in the regulation of various biochemical processes. It is also believed to interact with certain proteins, such as G-proteins and adenosine receptors, which are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects
N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride has been found to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in the regulation of various biochemical processes. It has also been found to interact with certain proteins, such as G-proteins and adenosine receptors, which are involved in the regulation of cellular signaling pathways. In addition, it has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize, and the reaction is typically complete within a few hours. It is also relatively stable, and can be stored for long periods of time without significant degradation. Furthermore, it has a wide range of applications in medicinal chemistry, organic synthesis, and biochemistry.
However, there are also some limitations to using N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride in laboratory experiments. It is not water-soluble, and must be dissolved in an organic solvent such as dimethyl sulfoxide before use. It is also not very stable in the presence of light or heat, and must be stored in a cool, dark place.

Future Directions

Despite its wide range of applications, there is still much to be learned about N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride. Future research should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. Additionally, further research should be conducted into the biochemical and physiological effects of N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride, as well as its advantages and limitations for laboratory experiments. Finally, further research should be conducted into the synthesis of N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride, in order to develop more efficient and cost-effective methods of production.

Synthesis Methods

N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride is synthesized through the reaction of 4-butylphenyl isocyanate and 1-carbamimidamidomethanimidamide hydrochloride in an aqueous solution. This reaction is catalyzed by an acid, such as hydrochloric acid, and is typically carried out at a temperature of around 80°C. The reaction proceeds through the formation of an intermediate amide, which is then hydrolyzed to form the desired product. The reaction is typically complete within a few hours, and the final product can be purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride involves the reaction of 4-butylaniline with cyanogen bromide to form N-(4-butylphenyl)formamidine. This intermediate is then reacted with cyanamide to form N-(4-butylphenyl)-1-carbamimidamidine, which is subsequently reacted with formaldehyde to form N-(4-butylphenyl)-1-carbamimidamidomethanimidamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "4-butylaniline", "cyanogen bromide", "cyanamide", "formaldehyde", "hydrochloric acid" ], "Reaction": [ "4-butylaniline is reacted with cyanogen bromide in the presence of a base to form N-(4-butylphenyl)formamidine.", "N-(4-butylphenyl)formamidine is reacted with cyanamide in the presence of a base to form N-(4-butylphenyl)-1-carbamimidamidine.", "N-(4-butylphenyl)-1-carbamimidamidine is reacted with formaldehyde in the presence of a base to form N-(4-butylphenyl)-1-carbamimidamidomethanimidamide.", "Hydrochloric acid is added to N-(4-butylphenyl)-1-carbamimidamidomethanimidamide to form the hydrochloride salt of the compound." ] }

CAS RN

51388-18-2

Product Name

N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride

Molecular Formula

C12H20ClN5

Molecular Weight

269.8

Purity

95

Origin of Product

United States

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